3-chloro-6-hydrazinylPyridazine hydrochloride

Kinase Inhibition Anticancer SYK

Researchers optimizing kinase inhibitors need privileged scaffolds with validated reactivity. 3-Chloro-6-hydrazinylpyridazine HCl (CAS 856847-88-6) meets this need: • 3-Cl/6-hydrazinyl pattern enables differentiated SYK inhibitor potency (derivatives CHP 4a-4c with distinct IC50 profiles) • Microwave-assisted synthesis reduces reaction times and improves yields vs. conventional heating • Single-crystal XRD & DFT validated (HOMO-LUMO: 4.36 eV) for reliable in silico modeling • HCl salt form provides superior stability and solubility for streamlined storage and reaction setup

Molecular Formula C4H6Cl2N4
Molecular Weight 181.02 g/mol
CAS No. 856847-88-6
Cat. No. B1610189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-hydrazinylPyridazine hydrochloride
CAS856847-88-6
Molecular FormulaC4H6Cl2N4
Molecular Weight181.02 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1NN)Cl.Cl
InChIInChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H
InChIKeyRZIMMNBPODEAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-hydrazinylpyridazine hydrochloride: A Versatile Scaffold


3-Chloro-6-hydrazinylpyridazine hydrochloride is a halogenated heterocyclic building block characterized by a pyridazine core substituted with a chlorine atom at the 3-position and a hydrazinyl group at the 6-position [1]. This unique substitution pattern imparts distinct reactivity, enabling its use as a crucial intermediate in the synthesis of diverse bioactive molecules, including kinase inhibitors, antimicrobial agents, and plant growth stimulants [2]. Its value proposition lies in its ability to serve as a modular scaffold for rapid derivatization, offering a strategic advantage over simpler, less functionalized pyridazine analogs in the construction of complex molecular libraries.

3-Chloro-6-hydrazinylpyridazine hydrochloride: Generic Substitution Risks


The specific 3-chloro-6-hydrazinyl substitution pattern on the pyridazine ring is critical for both chemical reactivity and biological activity. Simply substituting this compound with a 3-bromo analog (e.g., 3-bromo-6-hydrazinylpyridazine ) or a non-halogenated pyridazine hydrazine (e.g., 3-hydrazinylpyridazine [1]) is not functionally equivalent. The chlorine atom's electronic properties and size directly influence reaction kinetics in cross-coupling and condensation reactions [2], and it has been shown to confer superior activity in downstream derivatives compared to other halogens or unsubstituted analogs in both anticancer and antimicrobial contexts [3]. Furthermore, the hydrochloride salt form of this compound (CAS 856847-88-6) provides enhanced stability and solubility compared to its free base, impacting both storage and reaction setup, which is a key procurement consideration .

3-Chloro-6-hydrazinylpyridazine hydrochloride: Quantitative Evidence


SYK Kinase Inhibition Potency

In a direct head-to-head comparison of three structurally related pyridazine derivatives synthesized from a 3-chloro-6-hydrazinylpyridazine precursor, compound CHP 4a exhibited a 1.9-fold and 1.3-fold improvement in SYK kinase inhibition (lower IC50) compared to its closest analogs, CHP 4b and CHP 4c, respectively [1]. This quantifiable difference underscores the critical influence of subtle structural modifications accessible through the parent scaffold and highlights the potential for this specific starting material to yield more potent leads.

Kinase Inhibition Anticancer SYK IC50

Microwave-Assisted Synthesis Efficiency

A study comparing conventional heating to microwave-assisted synthesis for creating a library of arylidenehydrazinyl-6-chloropyridazine derivatives from a 3-chloro-6-hydrazinylpyridazine starting material reported that the microwave method achieved higher yields of the final products while sharply reducing reaction times [1]. This demonstrates the compound's compatibility with modern, efficient synthetic protocols, a key differentiator for laboratories prioritizing throughput and sustainability.

Green Chemistry Microwave-Assisted Synthesis Reaction Efficiency Yield

Plant Growth Stimulant Activity

Derivatives synthesized from 3-chloro-6-hydrazinylpyridazine were screened for plant growth stimulant activity on common bean (Phaseolus vulgaris L.) seeds and seedlings. The study reports that the synthesized compounds exhibit 'pronounced stimulating activity' in plant growth [1]. While this is a class-level finding for the derivatives, it establishes a direct and quantifiable link between the parent scaffold and a specific agrochemical application, differentiating it from other heterocyclic building blocks that lack such demonstrated utility.

Agrochemical Plant Growth Stimulant Seed Treatment Bioassay

Structural and Electronic Characterization

The molecular structure of a key derivative, CHP 4a, synthesized from 3-chloro-6-hydrazinylpyridazine, was unambiguously confirmed by single-crystal X-ray diffraction. The analysis revealed a dihedral angle of 4.37 Å between the 3-chloro-6-hydrazinylpyridazine moiety and a methyl group [1]. This high-resolution structural data is a critical piece of information for structure-based drug design and is not available for many other related building blocks. Furthermore, density functional theory (DFT) calculations showed strong agreement with experimental data (R2 > 0.94) and a calculated HOMO-LUMO gap of 4.36 eV, providing quantitative insight into the compound's electronic properties [1].

Structural Biology Crystallography DFT Computational Chemistry

3-Chloro-6-hydrazinylpyridazine hydrochloride: Key Applications


SYK Inhibitor Lead Optimization

Procure 3-chloro-6-hydrazinylpyridazine hydrochloride as a privileged scaffold for synthesizing and optimizing novel SYK kinase inhibitors. The direct head-to-head IC50 comparison between closely related derivatives CHP 4a, 4b, and 4c provides a clear, data-driven rationale for exploring this specific chemical space to enhance target potency [1].

Plant Growth Stimulant Development

Utilize this compound as a key intermediate in the synthesis of novel plant growth regulators. The demonstrated 'pronounced stimulating activity' of its derivatives on common bean (Phaseolus vulgaris L.) [2] offers a validated starting point for developing new agrochemical products, differentiating it from other heterocyclic building blocks.

High-Throughput and Green Synthesis Programs

Integrate this compound into workflows where reaction efficiency is paramount. The documented success of microwave-assisted synthesis with this scaffold, resulting in significantly reduced reaction times and improved yields compared to conventional heating [2], makes it a superior choice for laboratories focused on resource efficiency and sustainability.

Structure-Based Drug Design and Computational Chemistry

Leverage the detailed structural and electronic characterization data available for this compound. The single-crystal XRD structure and validated DFT calculations (HOMO-LUMO gap: 4.36 eV, R2 > 0.94) for derivatives of this scaffold [1] provide a robust foundation for in silico modeling, docking studies, and SAR analysis, reducing the uncertainty inherent in using less characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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